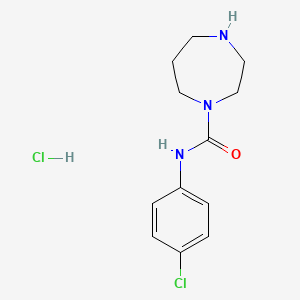

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Description

Historical context and development of diazepane-based compounds

The development of diazepane-based compounds emerged from the broader historical context of heterocyclic chemistry and the systematic exploration of nitrogen-containing ring systems. The foundational work in seven-membered nitrogen heterocycles can be traced to the mid-20th century investigations into benzodiazepine pharmacology, where researchers first recognized the therapeutic potential of seven-membered dinitrogen ring systems. The synthesis of diazepam, specifically 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, established critical precedents for understanding the chemical behavior of seven-membered rings containing two nitrogen atoms. This early work demonstrated that seven-membered heterocycles could maintain structural stability while exhibiting conformational flexibility, characteristics that would prove essential for subsequent developments in the field.

The progression from benzodiazepines to simpler diazepane systems reflected a growing understanding of structure-activity relationships and the desire to explore fundamental chemical properties without the complexity of fused aromatic systems. Research conducted in the 1980s and 1990s focused on developing synthetic methodologies for accessing 1,4-diazacycloheptane and related compounds, establishing the chemical foundation for more sophisticated derivatives. The recognition that 1,4-diazacycloheptane could serve as a building block for pharmaceutically relevant compounds, including fasudil, bunazosin, and homochlorcyclizine, demonstrated the practical value of these heterocyclic systems. This historical progression culminated in the contemporary synthesis of highly functionalized diazepane derivatives, exemplified by compounds such as N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride.

The development of diazepane-based compounds has been significantly influenced by advances in conformational analysis and theoretical chemistry. Early theoretical studies using ab initio methods and density functional theory calculations provided crucial insights into the conformational behavior of seven-membered nitrogen heterocycles. These investigations revealed that the fully saturated 1,4-diazepine heterocycle is composed of sp3-hybridized atoms that allow torsional bond flexibility, resulting in high conformational mobility. The understanding of these conformational properties has been instrumental in guiding the design of new diazepane derivatives with specific structural requirements.

Structural position within heterocyclic chemistry

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the seven-membered dinitrogen heterocycle family. The compound's core structure consists of a 1,4-diazepane ring, which represents the saturated analog of 1,4-diazepine, distinguished by its complete saturation and lack of aromatic character. This structural classification places the compound within the broader category of azepane derivatives, which are characterized by seven-membered rings containing nitrogen atoms. The presence of two nitrogen atoms at the 1,4-positions creates a unique electronic environment that influences both the chemical reactivity and conformational behavior of the molecule.

The structural framework of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride incorporates several distinct chemical functionalities that contribute to its overall classification. The carboxamide group attached to one nitrogen atom introduces amide functionality, which significantly influences the compound's hydrogen bonding capabilities and conformational preferences. The 4-chlorophenyl substituent attached to the nitrogen atom of the carboxamide group introduces aromatic character and halogen substitution, creating additional sites for intermolecular interactions and potential chemical modifications. The hydrochloride salt formation represents a common approach to enhancing the solubility and stability of nitrogen-containing heterocycles, particularly those intended for biological or pharmaceutical applications.

Within the context of seven-membered heterocycles, the 1,4-diazepane system exhibits unique conformational properties that distinguish it from both smaller and larger ring systems. The seven-membered ring adopts multiple conformations due to the flexibility inherent in its structure, with chair, boat, and twist conformations being energetically accessible. This conformational flexibility is particularly important for the biological activity of diazepane derivatives, as it allows the molecule to adapt to different binding environments and receptor conformations. The positioning of the nitrogen atoms at the 1,4-positions creates a specific spatial arrangement that can serve as a topological mimetic for certain structural elements found in peptides and proteins.

| Structural Classification | Characteristics | Molecular Features |

|---|---|---|

| Seven-membered heterocycle | Contains seven atoms in ring structure | (CH₂)₅(NH)₂ framework |

| 1,4-Diazepane derivative | Two nitrogen atoms at positions 1 and 4 | Saturated dinitrogen heterocycle |

| Carboxamide compound | Amide functional group attached | C(=O)NH- linkage |

| Chlorinated aromatic derivative | Chlorine substitution on phenyl ring | 4-Chlorophenyl substituent |

| Hydrochloride salt | Protonated amine with chloride counterion | Enhanced solubility and stability |

Nomenclature and classification systems

The systematic nomenclature of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and reflects the hierarchical organization of its structural components. The base name "1,4-diazepane" indicates a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4, following the systematic numbering convention where the nitrogen atoms receive the lowest possible numbers. The "1-carboxamide" designation specifies that a carboxamide functional group is attached to the nitrogen atom at position 1 of the diazepane ring, while the "N-(4-chlorophenyl)" prefix indicates that the amide nitrogen is substituted with a 4-chlorophenyl group.

The compound's Chemical Abstracts Service registry number 1197685-68-9 provides a unique identifier within chemical databases and literature, facilitating precise identification and retrieval of information. The molecular formula C₁₂H₁₇Cl₂N₃O reflects the elemental composition, accounting for the hydrochloride salt formation which introduces an additional chlorine atom beyond that present in the 4-chlorophenyl substituent. The International Chemical Identifier key MQHUDQRGBKEHAP-UHFFFAOYSA-N provides a standardized hash representation of the compound's connectivity, enabling computer-based searching and identification across different chemical databases.

Alternative nomenclature systems and synonyms for this compound include various representations that emphasize different structural aspects or conform to specific database conventions. The compound may be referenced as N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloric acid salt, emphasizing the salt formation process. Some databases utilize simplified representations such as MFCD12913160, which serves as a structural identifier within specific chemical inventory systems. The Simplified Molecular Input Line Entry System representation "C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl" provides a linear notation that captures the compound's connectivity and can be used for computational analysis and database searching.

The classification of this compound within broader chemical taxonomy systems places it among several overlapping categories. As a heterocyclic compound, it belongs to the general class of organic molecules containing at least one heteroatom within a cyclic structure. More specifically, it is classified as a diazepane derivative, positioning it within the family of seven-membered dinitrogen heterocycles. The presence of the carboxamide functional group classifies it among amide compounds, while the chlorinated aromatic substituent places it within the category of halogenated organic compounds. The hydrochloride salt formation classifies it as an organic salt, specifically an amine hydrochloride, which is a common form for enhancing the pharmaceutical properties of nitrogen-containing compounds.

Research significance in contemporary chemical science

The research significance of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride extends across multiple domains of contemporary chemical science, reflecting the growing interest in seven-membered heterocycles as versatile scaffolds for drug discovery and materials development. Contemporary research has demonstrated that 1,4-diazepane derivatives serve as effective structural mimetics for bioactive peptides and can function as privileged scaffolds in medicinal chemistry applications. The conformational flexibility inherent in the seven-membered ring system allows these compounds to adopt multiple spatial arrangements, making them particularly valuable for structure-based drug design approaches where conformational adaptation is critical for target binding.

Recent synthetic methodology development has established 1,4-diazepane derivatives as important intermediates in the construction of more complex heterocyclic systems. Research published in the Journal of Organic Chemistry has described step- and atom-economical protocols for synthesizing 1,4-diazepanes from simple starting materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates. These methodological advances have made diazepane derivatives more accessible to synthetic chemists and have facilitated the exploration of their chemical and biological properties. The development of solvent-free synthetic conditions for diazepane formation represents a significant advancement in green chemistry approaches to heterocycle synthesis.

The biological significance of 1,4-diazepane derivatives has been demonstrated through their application as inhibitors of various therapeutic targets. Research has shown that appropriately substituted diazepane derivatives can function as T-type calcium channel blockers, with some compounds exhibiting good selectivity over other ion channels and favorable pharmacokinetic characteristics. Additionally, 1,4-diazepane derivatives have been investigated as factor Xa inhibitors, demonstrating potent anticoagulant and antithrombotic activity. These findings highlight the therapeutic potential of the diazepane scaffold and justify continued research into structurally related compounds such as N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride.

Contemporary research interest in N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride and related compounds is further driven by their potential applications in chemical biology and probe development. The ability of diazepane derivatives to serve as conformationally flexible linkers and scaffolds makes them valuable for the development of chemical probes and tool compounds for biological research. Recent studies have demonstrated that appropriately functionalized diazepane derivatives can exhibit anticancer activity, with some compounds showing promising activity against leukemic cell lines. These findings suggest that the diazepane scaffold may serve as a starting point for the development of novel therapeutic agents and research tools.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5,14H,1,6-9H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHUDQRGBKEHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazepane Ring Formation

The core structure, a diazepane ring, is typically synthesized via cyclization reactions involving diamines and dihaloalkanes. The most common approach is:

- Cyclization of appropriate diamines with dihaloalkanes under basic conditions to form the diazepane ring.

- For example, 1,4-diaminobutane derivatives can be reacted with dihaloalkanes such as dichloromethane or related compounds to produce the diazepane scaffold.

- Basic media, often using potassium carbonate or sodium hydroxide.

- Elevated temperatures (around 80–120°C).

- Solvents such as ethanol or acetonitrile facilitate cyclization.

Research findings indicate that optimized cyclization yields high purity diazepane intermediates suitable for subsequent functionalization.

Introduction of the Carboxamide Functional Group

The carboxamide moiety is introduced via amidation of a suitable precursor, typically a carboxylic acid derivative or an activated intermediate:

- Activation of the carboxylic acid using coupling reagents such as HATU, EDCI, or DCC.

- Amidation with 4-chlorophenylamine (or 4-chlorophenyl derivative) to form the corresponding amide.

- Dissolve the activated acid or acid chloride in an inert solvent like DMF or DCM.

- Add 4-chlorophenylamine and a base such as DIPEA or triethylamine.

- Stir at room temperature or slightly elevated temperature until completion.

- The synthesis of similar compounds employs HATU-mediated coupling, yielding high purity amidated products with minimal side reactions.

Formation of the Hydrochloride Salt

The free base of the amide is converted into its hydrochloride salt to enhance stability and solubility:

- Treatment with hydrochloric acid (typically 20% aqueous solution).

- Reaction conditions: Heating at 50–70°C to facilitate salt formation.

- Isolation: Crystallization or filtration followed by washing and drying.

- The hydrochloride salt crystallizes as fine, loosely packed crystals, facilitating purification and characterization.

Key Synthesis Route Summary

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Diazepane ring formation | Diamine + dihaloalkane, base, heat | Cyclization to form diazepane core |

| 2. Activation of carboxylic acid | HATU/EDCI + base | Activation for amidation |

| 3. Amidation with 4-chlorophenylamine | Amine + activated acid, solvent | Formation of the carboxamide linkage |

| 4. Salt formation | HCl aqueous solution, heat | Conversion to hydrochloride salt |

Representative Research Findings

- Method A (from literature):

Using CuI-catalyzed coupling of 4-chlorophenyl iodide with diazepane derivatives, followed by amidation, yields the target compound with high efficiency. - Alternative routes:

Employing Boc-protected intermediates and subsequent deprotection steps, as well as palladium-catalyzed amination, has been documented for structural diversification and optimization.

Data Table: Comparative Synthesis Parameters

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Method 1 | 1,4-diaminobutane + dihaloalkane | NaOH, ethanol | 80–120°C, reflux | 70–85% | Cyclization step |

| Method 2 | 4-chlorophenylamine + activated acid | HATU, DIPEA | Room temp to 50°C | 75–90% | Amide coupling |

| Method 3 | Diazepane derivative + 4-chlorophenylboronic acid | CuI catalyst | Reflux, inert atmosphere | 65–80% | Cross-coupling |

Research Insights and Optimization

- Purity and yield are significantly affected by reaction temperature, solvent choice, and reagent stoichiometry.

- Purification techniques such as recrystallization, chromatography, and filtration are critical for obtaining high-quality intermediates.

- Reaction monitoring via TLC, NMR, and LC-MS ensures reaction completeness and product integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like nitrating agents or sulfonating agents are employed under acidic conditions.

Major Products

Oxidation: N-oxides of the diazepane ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives of the 4-chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is explored for its pharmacological properties, particularly in the following areas:

- Anxiolytic Effects : Preliminary studies indicate that this compound may exhibit anxiolytic properties, potentially acting on neurotransmitter receptors in the central nervous system. Behavioral assays in rodent models have shown a reduction in anxiety-like behaviors, suggesting its application in treating anxiety disorders.

- Anticonvulsant Activity : Research has demonstrated that this compound can significantly reduce seizure duration and frequency in animal models, indicating its potential as an anticonvulsant agent.

- Antitumor Properties : Studies involving various cancer cell lines (e.g., SW480 and HCT116) have revealed that N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride can inhibit cell proliferation effectively, with IC50 values suggesting strong potency compared to established chemotherapeutics.

Chemical Synthesis

In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation Reactions : The diazepane ring can undergo oxidation to form N-oxides.

- Reduction Reactions : The carboxamide group can be reduced to produce amines.

- Electrophilic Aromatic Substitution : The 4-chlorophenyl group can participate in electrophilic substitution reactions, enabling further functionalization of the compound.

Biological Research

The compound is also investigated for its interactions with various biological targets. Interaction studies focus on its binding affinity to neurotransmitter receptors, which could elucidate its mechanism of action and therapeutic potential.

Case Study Highlights

Several studies have documented the biological activities and therapeutic potentials of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride:

| Study Type | Findings |

|---|---|

| Anticonvulsant Study | Significant reduction in seizure duration and frequency in rodent models compared to controls. |

| Anxiolytic Study | Reduced anxiety-like behaviors in mice during behavioral assays. |

| Antitumor Activity | Inhibition of cell proliferation in cancer cell lines (SW480 and HCT116) with notable IC50 values. |

Research Insights

Research continues to explore the mechanisms underlying the pharmacological effects of this compound. Its interaction with specific molecular targets may modulate receptor activity, leading to therapeutic outcomes. Ongoing studies aim to clarify these pathways and assess the compound's safety profile for potential clinical applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

The positional isomer N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (CAS: 1235440-74-0) shares the same molecular formula and weight but differs in the chlorine substituent’s position on the phenyl ring. Key differences include:

- Synthetic Accessibility : The 4-chloro isomer is more commonly reported in pharmacopeial standards (e.g., USP Sibutramine Related Compound C), whereas the 3-chloro variant is less prevalent .

- Biological Activity : Positional isomerism significantly impacts receptor binding. For example, in sibutramine-related compounds, 4-chlorophenyl derivatives exhibit distinct metabolic stability compared to 2- or 3-chlorophenyl analogs .

Table 1: Comparison of Chlorophenyl Diazepane Derivatives

Halogen-Substituted Analogs

Evidence from N-substituted maleimide inhibitors (Table 3 in ) reveals that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). For instance:

- N-(4-Fluorophenyl)maleimide : IC₅₀ = 5.18 μM

- N-(4-Chlorophenyl)maleimide : IC₅₀ = 7.24 μM

- N-(4-Bromophenyl)maleimide : IC₅₀ = 4.37 μM

- N-(4-Iodophenyl)maleimide : IC₅₀ = 4.34 μM

This suggests that electronic effects (e.g., electronegativity) may outweigh steric factors in para-substituted compounds. However, the diazepane carboxamide scaffold may exhibit different trends due to its unique ring structure.

Table 2: Halogen Substitution Effects on Activity

| Compound | IC₅₀ (μM) | Relative Potency vs. 4-Cl |

|---|---|---|

| 4-Fluoro | 5.18 | 1.4x higher |

| 4-Chloro (Reference) | 7.24 | 1.0x |

| 4-Bromo | 4.37 | 1.7x higher |

| 4-Iodo | 4.34 | 1.7x higher |

Structurally Related Pharmaceuticals

Sibutramine Hydrochloride Derivatives

Sibutramine-related compounds feature cyclobutyl and chlorophenyl motifs. For example:

- USP Sibutramine Related Compound C : N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride .

Proguanil Hydrochloride

Proguanil (CAS: 637-32-1) contains a 4-chlorophenyl group but is a biguanide rather than a diazepane. It is used for malaria prophylaxis, highlighting the therapeutic versatility of 4-chlorophenyl motifs .

Biological Activity

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in pharmacology, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula: C₁₃H₁₅ClN₂O·HCl

- Molecular Weight: Approximately 290.19 g/mol

- Structure: It contains a diazepane ring and a carboxamide functional group, with a 4-chlorophenyl moiety that influences its biological activity.

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is primarily investigated for its interactions with neurotransmitter receptors in the central nervous system. Preliminary studies suggest that it may function as a ligand, modulating receptor activity which could lead to therapeutic effects such as anxiolytic and anticonvulsant properties. The exact pathways and molecular interactions are still under investigation.

Biological Activity Overview

Research indicates that N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride exhibits a variety of biological activities, including:

- Anticonvulsant Effects: Potential efficacy in reducing seizure activity.

- Anxiolytic Properties: Possible application in anxiety disorders.

- Antitumor Activity: Investigated for its potential to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticonvulsant | Reduces seizure frequency in animal models | |

| Anxiolytic | Exhibits calming effects in behavioral tests | |

| Antitumor | Inhibits growth of specific cancer cell lines |

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Anticonvulsant Study : A study conducted on rodent models demonstrated that administration of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride significantly reduced seizure duration and frequency compared to control groups.

- Anxiolytic Effects : In behavioral assays, this compound showed promise in reducing anxiety-like behaviors in mice, suggesting its potential application in treating anxiety disorders.

- Antitumor Activity : Research involving various cancer cell lines (e.g., SW480 and HCT116) indicated that the compound could inhibit cell proliferation effectively, with IC50 values suggesting strong potency compared to established chemotherapeutics .

Table 2: Case Study Results

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling 1,4-diazepane with 4-chlorophenyl isocyanate in anhydrous dichloromethane, followed by hydrochloride salt formation. Key steps include:

- Reaction Conditions : Use a catalytic base (e.g., triethylamine) to facilitate carboxamide bond formation .

- Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane 1:10) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using FT-IR (e.g., carbonyl stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR .

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Steps include:

- Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Analysis : Solve structures with SHELX software; refine using full-matrix least squares.

- Insights : The 1,4-diazepane ring adopts a chair conformation, with hydrogen bonding (N–H⋯O) stabilizing the crystal lattice .

Q. What analytical techniques are recommended for characterizing stability under varying pH and temperature?

Methodological Answer:

- Stability Assays : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours.

- Monitoring : Use LC-MS to detect degradation products (e.g., hydrolysis of the carboxamide bond).

- Kinetics : Calculate degradation half-life using first-order kinetics.

- Thermal Analysis : Perform TGA/DSC to assess melting points and thermal decomposition .

Advanced Research Questions

Q. What in silico strategies predict the compound’s interaction with pharmacological targets like GPCRs or ion channels?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to GPCRs (e.g., serotonin receptors) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., ligand-receptor hydrogen bonds, hydrophobic interactions).

- Pharmacophore Mapping : Identify critical features (e.g., chlorophenyl moiety, diazepane ring) using LigandScout .

Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions?

Methodological Answer:

- Assay Standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl), temperature (25°C vs. 37°C), and cell line (HEK293 vs. CHO).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.

- Orthogonal Assays : Validate results with calcium flux assays (FLIPR) and radioligand binding (³H-labeled antagonists) .

Q. What challenges arise in designing selective analogues for target validation, and how are they addressed?

Methodological Answer:

- Selectivity Issues : The diazepane ring’s flexibility may lead to off-target effects (e.g., histamine receptors).

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.